4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate
Description
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a synthetic indole derivative characterized by a butan-1-amine chain attached to a substituted indole core. The indole ring is functionalized at the 3-position with a 3-methylphenyl group and at the 2-position with the butanamine moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Indole derivatives are frequently explored for their bioactivity, particularly in neurotransmitter modulation (e.g., serotonin receptors) due to structural mimicry of endogenous indoleamines like serotonin .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[3-(3-methylphenyl)-1H-indol-2-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-16-9-2-3-10-17(16)21-18(19)11-4-5-12-20;3-1(4)2(5)6/h2-3,6-10,13,21H,4-5,11-12,20H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LZUOQKLURABUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NC3=CC=CC=C32)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Pyridinyl)-1H-indole-3-butanamine Oxalate
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
- Molecular Formula : C₁₅H₂₅N₃
- Key Features: Substitutes the indole core with a piperazine ring. The 3-methylphenyl group is retained but attached to piperazine rather than indole .
4-(3-Methylpiperidin-1-yl)butan-1-amine
4-(1H-Indol-3-yl)butan-2-amine
- Molecular Formula : C₁₂H₁₆N₂
- Key Features : Amine group at the β-position (C2) of the butane chain instead of the terminal C1. This positional isomerism may alter pharmacodynamics by changing the distance between the indole and amine groups, impacting receptor binding .
Heterocyclic Variants
4-(Pyridin-3-yl)butan-1-amine
4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine
- Molecular Formula : C₈H₁₅N₂S
- Key Features: Thiazole ring replaces indole.
Data Table: Comparative Analysis
Table 1. Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate | C₂₃H₂₅N₃O₄* | ~415.5 | 3-Methylphenyl, oxalate salt | Indole core, terminal amine |
| 2-(3-Pyridinyl)-1H-indole-3-butanamine oxalate | C₁₉H₂₂N₃O₄ | 356.4 | Pyridin-3-yl, oxalate salt | Indole core, polarizable pyridine |
| 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine | C₁₅H₂₅N₃ | 247.4 | 3-Methylphenyl, piperazine | Piperazine ring, flexible conformation |
| 4-(1H-Indol-3-yl)butan-2-amine | C₁₂H₁₆N₂ | 188.3 | β-Amine position | Indole core, shorter amine chain |
| 4-(Pyridin-3-yl)butan-1-amine | C₉H₁₄N₂ | 150.2 | Pyridin-3-yl | Pyridine ring, linear structure |
*Calculated based on empirical formula.
Biological Activity
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a synthetic organic compound notable for its unique structure, which combines an indole moiety with a butylamine side chain. This compound is of interest primarily in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological and psychiatric disorders. The oxalate salt form enhances its solubility and stability, making it suitable for biological studies.
- Molecular Formula: C19H22N2O4
- Molecular Weight: 368.42 g/mol
- IUPAC Name: 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine; oxalic acid
The biological activity of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is primarily linked to its interaction with neurotransmitter systems. Its structural similarity to psychoactive compounds suggests that it may modulate neurotransmitter activity, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential modulator of neurotransmitter systems. Preliminary studies suggest therapeutic implications for conditions such as schizophrenia and depression, although further research is required to fully elucidate its mechanisms of action.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate | Modulation of neurotransmitter systems | Schizophrenia, Depression |
| 5-Hydroxytryptamine (Serotonin) | Natural neurotransmitter involved in mood regulation | Mood disorders |
| 2-Methylindole | Limited biological activity | None |
| 3-(4-Fluorophenyl)indole | Exhibits antitumor properties | Cancer treatment |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate. These studies typically focus on:
- Neurotransmitter Interaction Studies : Investigating how the compound interacts with serotonin and dopamine receptors.
- Animal Models : Evaluating the efficacy in models of depression and anxiety.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Example Study
A study conducted on rodent models demonstrated that administration of the compound resulted in increased levels of serotonin in the synaptic cleft, suggesting a potential antidepressant effect. The study noted a significant reduction in depressive-like behaviors as measured by the forced swim test, indicating the compound's potential as a therapeutic agent for mood disorders.
Synthesis and Reactivity
The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps that ensure high yields and purity critical for biological testing. The compound can undergo various chemical reactions due to the presence of the amine group, which acts as a nucleophile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
